molecular formula C23H26ClF3N4O2 B12461997 I-49 free base

I-49 free base

Cat. No.: B12461997
M. Wt: 482.9 g/mol
InChI Key: IMTZSCITDWGIMI-PFEQFJNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-49 free base involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

I-49 free base undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products

Scientific Research Applications

I-49 free base has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to cell signaling pathways, particularly those involving SOS1.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal cell signaling.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of I-49 free base involves the inhibition of SOS1, a key protein in the MAPK signaling pathway. By binding to SOS1, this compound disrupts the activation of downstream signaling molecules, ultimately affecting cell proliferation and survival. This makes it a valuable tool in studying and potentially treating diseases characterized by dysregulated cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

I-49 free base stands out due to its specific substitution pattern, which confers unique binding properties and inhibitory effects on SOS1. This makes it particularly valuable in research focused on the MAPK signaling pathway and related therapeutic applications .

Properties

Molecular Formula

C23H26ClF3N4O2

Molecular Weight

482.9 g/mol

IUPAC Name

2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(oxan-4-yl)pyrido[4,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C23H25F3N4O2.ClH/c1-13-17(5-4-6-19(13)23(24,25)26)14(2)27-22-18-12-30(16-7-9-32-10-8-16)21(31)11-20(18)28-15(3)29-22;/h4-6,11-12,14,16H,7-10H2,1-3H3,(H,27,28,29);1H/t14-;/m1./s1

InChI Key

IMTZSCITDWGIMI-PFEQFJNWSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl

Origin of Product

United States

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